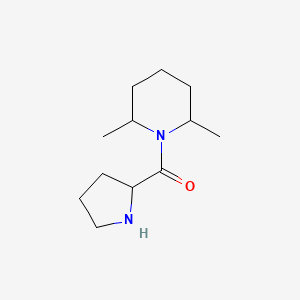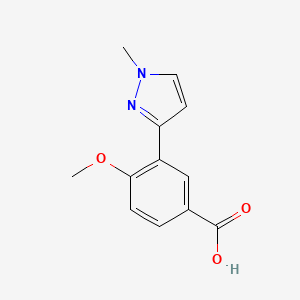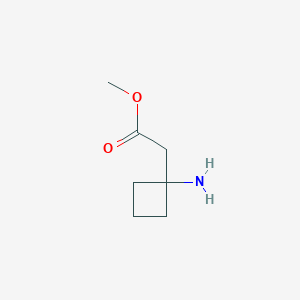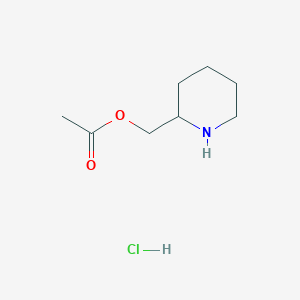
2,6-Dimethyl-1-prolylpiperidine
Übersicht
Beschreibung
Synthesis Analysis
Piperidine derivatives, such as DMPP, are synthesized through various methods. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis
Piperidine derivatives, including DMPP, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, piperidines are used to convert ketones to enamines .Wissenschaftliche Forschungsanwendungen
Advanced Polymer Synthesis
2,6-Dimethyl-1-prolylpiperidine: plays a crucial role in the synthesis of advanced polymers. Its incorporation into polyphenylene oxides results in materials with higher glass transition temperatures and enhanced thermal stability . These polymers are valuable in creating high-performance plastics used in electronics, automotive parts, and aerospace components due to their improved heat resistance and mechanical strength.
Pharmacological Research
In pharmacology, 2,6-Dimethyl-1-prolylpiperidine derivatives are explored for their potential therapeutic applications. Piperidine structures are foundational in over twenty classes of pharmaceuticals, including analgesics and antipsychotics . Research into these derivatives could lead to the development of new medications with improved efficacy and reduced side effects.
Materials Science
The compound’s relevance extends to materials science, where it contributes to the discovery and optimization of materials for various applications. For instance, its derivatives can be used to enhance the properties of solar cells or create novel materials with specific electronic or mechanical characteristics . This has implications for sustainable energy solutions and the development of next-generation materials.
Environmental Science
2,6-Dimethyl-1-prolylpiperidine: may also find applications in environmental science. While specific studies on this compound are not readily available, related piperidine compounds are often used in environmental sampling and analysis . They can act as tracers or reactants in studying pollution dynamics and remediation processes.
Analytical Chemistry
In analytical chemistry, piperidine derivatives, including 2,6-Dimethyl-1-prolylpiperidine , are utilized as solvents and reagents in synthesis. Their unique chemical properties make them suitable for various analytical techniques, aiding in the identification and quantification of substances.
Industrial Applications
Lastly, the industrial applications of 2,6-Dimethyl-1-prolylpiperidine are significant. It is involved in the production of chemicals that serve as intermediates in manufacturing processes. Its role in the synthesis of complex organic compounds is vital for the chemical industry, contributing to the production of materials ranging from pharmaceuticals to agrochemicals.
Zukünftige Richtungen
While specific future directions for DMPP are not mentioned in the literature, piperidine derivatives are a significant area of research in drug discovery . They are used in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Therefore, it is likely that research into DMPP and similar compounds will continue to be a significant area of focus in the future.
Eigenschaften
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9-5-3-6-10(2)14(9)12(15)11-7-4-8-13-11/h9-11,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAGUBDTFWOBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2CCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-1-prolylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1469794.png)







![3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride](/img/structure/B1469808.png)



![[1-(6-Phenylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469816.png)
![[1-(6-Phenylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1469817.png)